Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride
Description
Systematic Nomenclature and Chemical Identification
Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride is systematically named according to IUPAC guidelines. The parent structure consists of a benzodioxole moiety (a benzene ring fused with a 1,3-dioxole ring) substituted at the 5-position with a methylene group (-CH2-) linked to an amine. The amine branch comprises a phenethylamine backbone (2-phenylethylamine) modified by a fluorine atom at the para position of the phenyl ring. The hydrochloride salt form indicates the presence of a chloride counterion, enhancing solubility and stability.
The molecular formula is C16H17ClFNO2 , with a molecular weight of 309.77 g/mol. Its CAS registry number (435345-36-1) uniquely identifies the compound in chemical databases. Key structural features include:
- Benzodioxole system : A six-membered aromatic ring fused to a five-membered 1,3-dioxole ring, contributing to electron-rich aromaticity.
- Fluorinated phenethylamine : The 4-fluorophenyl group introduces electronegativity, influencing molecular interactions.
- Hydrochloride salt : Protonation of the amine group improves crystalline stability and bioavailability.
Historical Context in Heterocyclic Amine Research
The compound belongs to a class of heterocyclic amines that gained prominence in the late 20th century due to their structural versatility in medicinal chemistry. Benzodioxole derivatives were initially explored for their psychoactive properties, as seen in analogs like 3,4-methylenedioxymethamphetamine (MDMA). However, the introduction of fluorine substituents, as in this compound, marked a shift toward targeting specific neurotransmitter receptors with enhanced selectivity.
Patent literature from the early 21st century reveals that fluorinated benzodioxole-phenethylamines were investigated as modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. These studies highlighted the role of fluorine in improving blood-brain barrier penetration and receptor binding affinity compared to non-fluorinated analogs. The hydrochloride form became a standard for preclinical studies due to its stability in aqueous solutions.
Position Within the Benzodioxole-Phenethylamine Structural Family
This compound occupies a unique niche within the benzodioxole-phenethylamine family, characterized by three structural hallmarks:
- Benzodioxole core : Shared with compounds like safrole and myristicin, this moiety contributes to metabolic resistance via steric hindrance of oxidative enzymes.
- Fluorinated aromatic ring : The 4-fluorophenyl group distinguishes it from classical phenethylamines (e.g., dopamine) and confers resistance to enzymatic degradation by monoamine oxidases.
- Secondary amine hydrochloride : The protonated amine enhances ionic interactions with biological targets, such as G protein-coupled receptors.
Comparative analysis with related structures illustrates its distinctiveness:
- Benzodioxol-5-ylmethyl-phenethyl-amine hydrochloride (CID 24843043): Lacks the 4-fluoro substitution, resulting in reduced receptor binding potency in vitro.
- 1-(Benzo[d]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride (EvitaChem): Incorporates a piperidine ring instead of a phenethyl chain, altering pharmacodynamic profiles.
Structural-activity relationship (SAR) studies indicate that the 4-fluoro group enhances hydrophobic interactions with receptor subpockets, while the benzodioxole system stabilizes binding through π-π stacking. These features position the compound as a lead structure for designing selective mAChR M4 antagonists with potential applications in neurological disorder research.
Properties
Molecular Formula |
C16H17ClFNO2 |
|---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H16FNO2.ClH/c17-14-4-1-12(2-5-14)7-8-18-10-13-3-6-15-16(9-13)20-11-19-15;/h1-6,9,18H,7-8,10-11H2;1H |
InChI Key |
SIBQIXJHUOYAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Key Building Blocks
The primary synthetic building blocks include:
- Benzodioxol-5-ylmethyl derivatives (e.g., benzodioxol-5-ylmethanol, benzodioxol-5-carbaldehyde)
- 2-(4-Fluoro-phenyl)-ethylamine or precursors
- Appropriate reagents for C-N bond formation
Synthetic Route via Reductive Amination
General Procedure
A viable approach involves reductive amination between benzodioxol-5-carbaldehyde and 2-(4-fluoro-phenyl)-ethylamine, followed by salt formation.
The key steps include:
Experimental Protocol
Based on similar procedures found in the literature, the following protocol can be employed:
To a solution of 2-(4-fluoro-phenyl)-ethylamine (1.0 eq.) and acetic acid (1.0 eq.) in anhydrous dichloroethane (DCE), benzodioxol-5-carbaldehyde (0.9 eq.) is added. The reaction mixture is stirred at room temperature for 2 hours before sodium triacetoxyborohydride (3.0 eq.) is added in small portions. The reaction is monitored by TLC and quenched using 5% aqueous NaHCO₃ solution. The organic layer is separated, and the aqueous layer extracted three times with DCE. All organic layers are combined, dried over anhydrous Na₂SO₄, concentrated in vacuo, and purified using flash chromatography to give the free amine product.
The hydrochloride salt is then prepared by dissolving the free amine in methanol and adding concentrated HCl until pH 4 is reached. The solvents are removed in vacuo, and the resulting oil is cooled to 0°C with stirring. Cold Et₂O/MeOH (4:1) is added, and the mixture is stirred for 30 minutes, resulting in the formation of a solid which is collected by filtration.
Reaction Yields and Conditions
The following table summarizes expected reaction conditions based on similar compounds:
| Step | Conditions | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| Imine formation | DCE, AcOH | Room temperature | 2 h | 85-95% |
| Reduction | NaBH(OAc)₃ | Room temperature | 12 h | 70-80% |
| Salt formation | HCl, MeOH | 0°C | 1 h | 90-95% |
Synthetic Route via SN2 Reaction
General Procedure
An alternative approach involves an SN2 reaction between a benzodioxol-5-ylmethyl halide (or other leaving group) and 2-(4-fluoro-phenyl)-ethylamine.
The key steps include:
Experimental Protocol
The following procedure is adapted from methods used for similar compounds:
Benzodioxol-5-ylmethanol (1.0 equiv) is converted to benzodioxol-5-ylmethyl bromide using PBr₃ (0.4 equiv) in anhydrous dichloromethane at 0°C to room temperature. The resulting bromide is then reacted with 2-(4-fluoro-phenyl)-ethylamine (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at room temperature for 12 hours. After workup and purification, the free amine is converted to the hydrochloride salt using HCl in diethyl ether.
Alternatively, based on similar methods reported for benzo[d]dioxol derivatives, the reaction can be performed using benzodioxol-5-ylmethanol (1.0 equiv) and 2-(4-fluoro-phenyl)-ethylamine (1.0 equiv) in the presence of a coupling reagent such as EDCI (1.2 equiv) and HOBt (1.05 equiv) in anhydrous CH₂Cl₂, followed by reduction of the amide intermediate with LiAlH₄ and subsequent salt formation.
Reaction Yields and Conditions
The following table summarizes reaction conditions for the SN2 approach:
| Step | Reagents | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Halide formation | PBr₃ | DCM | 0°C to RT | 4 h | 75-85% |
| SN2 reaction | K₂CO₃ | DMF | Room temperature | 12 h | 65-75% |
| Salt formation | HCl, Et₂O | - | 0°C | 1 h | 90-95% |
Preparation of Benzodioxol-5-yl Precursors
The benzodioxol moiety is typically prepared from catechol (1,2-dihydroxybenzene) derivatives. This methodology is critical for generating the key precursor for our target compound.
Synthesis of Benzodioxole Ring System
The benzodioxole ring system can be prepared by reacting catechol with dichloromethane in the presence of a base. For the synthesis of benzo[d]dioxoles, the following conditions have proven effective:
- The reaction is typically carried out in polar aprotic solvents such as N-methylpyrrolidinone, dimethylformamide, or acetonitrile.
- Carbonate bases (e.g., K₂CO₃, Cs₂CO₃), alkoxide bases (e.g., NaOCH₃, potassium tert-butoxide), hydride bases (e.g., NaH), or fluoride bases (e.g., KF, CsF) are commonly employed.
- Between 2 and 4 equivalents of base relative to the catechol are typically used.
- The reaction is commonly carried out at temperatures between room temperature and 130°C for 1 to 24 hours, with optimal conditions often being 90-110°C for 1-4 hours.
Functionalization of Benzodioxol-5-yl Derivatives
After formation of the benzodioxole ring system, further functionalization is necessary to prepare the benzodioxol-5-ylmethyl precursor. This can be achieved through several methods:
- Formylation : Introduction of a formyl group at the 5-position, followed by reduction to the corresponding alcohol.
- Direct methylation : Direct introduction of a methyl halide at the 5-position.
- Grignard reactions : Formation of a Grignard reagent from 5-bromobenzodioxole, followed by reaction with formaldehyde.
The resulting benzodioxol-5-ylmethanol can be converted to various reactive intermediates (halides, tosylates, mesylates) for subsequent reactions.
Preparation of 2-(4-Fluoro-phenyl)-ethylamine Derivatives
The 2-(4-fluoro-phenyl)-ethylamine component can be prepared through various routes, including:
Reduction of 4-Fluorophenylacetonitrile
4-Fluorophenylacetonitrile can be reduced to 2-(4-fluoro-phenyl)-ethylamine using lithium aluminum hydride in anhydrous ether or THF, followed by careful hydrolysis.
Reduction of 4-Fluorophenylacetic Acid Derivatives
4-Fluorophenylacetic acid can be converted to the corresponding amide, followed by reduction with lithium aluminum hydride to give 2-(4-fluoro-phenyl)-ethylamine.
Salt Formation and Purification
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating the free amine with HCl in an appropriate solvent:
- The free base is dissolved in methanol or ethanol, and concentrated HCl is added until pH 4 is obtained.
- The solvents are removed in vacuo to give an oil, which is cooled to 0°C with stirring.
- Cold diethyl ether/methanol (4:1) is added, and the mixture is stirred for 30 minutes, resulting in the formation of a solid.
- The solid is collected by filtration, washed with cold diethyl ether, and dried to give the hydrochloride salt.
Purification Techniques
Purification of the final compound can be achieved through several methods:
- Recrystallization : The hydrochloride salt can be recrystallized from appropriate solvent systems such as ethanol/diethyl ether or methanol/diethyl ether.
- Column chromatography : The free base can be purified by column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes) before salt formation.
- Preparative HPLC : For high-purity requirements, preparative HPLC can be employed.
Analytical Characterization
The final compound and intermediates can be characterized using various analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation.
- Mass spectrometry : Provides molecular weight confirmation and fragmentation patterns.
- Infrared spectroscopy : Confirms functional groups, particularly the benzodioxole ring.
- Elemental analysis : Confirms the elemental composition and purity.
- HPLC : Determines purity and can be used for quantitative analysis.
Optimization Strategies and Considerations
Reaction Optimization
Several factors can be optimized to improve the yield and purity of Benzodioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride:
Solvent selection : The choice of solvent can significantly impact reaction efficiency. For reductive amination, anhydrous dichloroethane or dichloromethane typically provides good results. For SN2 reactions, DMF, acetonitrile, or THF are commonly used.
Temperature control : Most reactions benefit from careful temperature control, particularly during sensitive steps such as reduction or salt formation.
Catalyst selection : For reductive amination, sodium triacetoxyborohydride is often preferred, but sodium cyanoborohydride or sodium borohydride may be used as alternatives.
Base selection : The choice of base can affect reaction kinetics and selectivity. Triethylamine, diisopropylethylamine, or potassium carbonate are commonly used.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Inhibition of DYRK1A
Recent studies have identified Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is implicated in various neurological disorders, making this compound a candidate for further investigation in treating conditions such as Down syndrome and Alzheimer's disease. The compound exhibited sub-micromolar inhibitory activity with an IC50 value as low as 0.028 μM in certain derivatives .
Anticancer Properties
The compound has also shown promise in oncology. In vitro studies demonstrated its ability to inhibit cell proliferation across several cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the modulation of kinase pathways crucial for tumor growth and survival .
Neurological Disorders
Given its action on DYRK1A, this compound is being explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic profile for conditions affecting the central nervous system.
Antimicrobial Activity
Preliminary research suggests that derivatives of this compound may possess antimicrobial properties. The structural features of the benzodioxole moiety contribute to its interaction with bacterial enzymes, leading to potential applications in developing new antibacterial agents .
| Activity | Cell Line/Target | IC50 Value (μM) |
|---|---|---|
| DYRK1A Inhibition | Various | 0.028 |
| Anticancer Activity | MDA-MB 231 | Varies |
| Antimicrobial Activity | Pathogenic Bacteria | Preliminary Results |
Case Study 1: DYRK1A Inhibition
In a study published in MDPI, researchers synthesized a series of compounds based on the benzo[1,3]dioxole structure and evaluated their inhibitory effects on DYRK1A. Among these, this compound emerged as a lead compound due to its low IC50 values and favorable pharmacokinetic properties .
Case Study 2: Cancer Cell Proliferation Inhibition
Another study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MDA-MB 231 and HCT116 cells through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N-Piperonyl-4-fluoroaniline (CAS: 202599-73-3)
- Molecular Formula: C₁₄H₁₂FNO₂
- Molecular Weight : 245.25 g/mol
- Key Differences: Lacks the ethyl linker between the benzodioxole and 4-fluorophenyl groups. Simpler structure reduces rotatable bonds (estimated 3–4 vs. Lower molecular weight (245.25 vs. 273.30) may enhance membrane permeability but reduce target specificity.
- Pharmacokinetic Implications :
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine Hydrochloride (CAS: 1185293-41-7)
- Molecular Formula: C₁₆H₁₇ClFNO₂
- Molecular Weight : 309.77 g/mol
- Key Differences: Fluorine substitution at the ortho position of the phenyl ring vs. para in the target compound.
- Biological Relevance :
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine Hydrochloride (CAS: 1135238-32-2)
- Molecular Formula: C₁₈H₂₂ClNO₄
- Molecular Weight : 351.83 g/mol
- Key Differences :
- Replaces the 4-fluorophenyl-ethyl group with a 3-ethoxy-4-methoxy-benzyl moiety.
- Increased polar surface area (PSA) due to ethoxy and methoxy groups, likely reducing oral bioavailability (PSA >140 Ų threshold per Veber et al. ).
- Higher molecular weight (351.83 vs. 309.77) and rotatable bonds (estimated 7–8) may further impair permeability .
- Applications :
- Bulkier substituents may enhance selectivity for hydrophobic targets but limit broad-spectrum utility.
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine Hydrochloride
- Key Differences :
Pharmacokinetic and Physicochemical Analysis
Oral Bioavailability Predictors (Veber Criteria)
| Parameter | Target Compound | Ortho-Fluoro Analog | 3-Ethoxy-4-Methoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 309.77 | 309.77 | 351.83 |
| Rotatable Bonds | 4–5 | 4–5 | 7–8 |
| Polar Surface Area (Ų) | ~80–90 | ~80–90 | ~120–130 |
| Veber Compliance | Yes | Yes | No (PSA >140 Ų) |
Structural Influence on Permeability
- Target Compound : Ethyl linker balances flexibility and rigidity, promoting membrane crossing while maintaining target engagement.
- Ortho-Fluoro Analog : Steric effects may reduce permeation rates despite similar PSA .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride, often abbreviated as BDFE, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of BDFE, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17ClFNO2
- Molecular Weight : 274.31 g/mol
- CAS Number : 435345-36-1
Structure
The structural formula of BDFE includes a benzo[d][1,3]dioxole moiety linked to a 4-fluorophenyl ethylamine side chain. This unique structure contributes to its biological activity.
Pharmacological Profile
- Receptor Interaction : BDFE has been studied for its interaction with various receptors, particularly those involved in neurotransmission and inflammation. It exhibits selective binding to certain serotonin receptors and may influence dopaminergic pathways.
- Inhibition Studies : Research indicates that BDFE acts as an inhibitor of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic effects in mood disorders.
BDFE's mechanism appears to involve:
- MAO Inhibition : By inhibiting MAO-A and MAO-B, BDFE may enhance serotonergic and dopaminergic signaling in the central nervous system (CNS) .
- Receptor Modulation : The compound may act as an antagonist or partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
Case Studies and Research Findings
Several studies have highlighted the biological effects of BDFE:
- Antidepressant Effects : A study demonstrated that BDFE administration in animal models resulted in significant antidepressant-like effects, correlating with elevated serotonin levels .
- Neuroprotective Properties : Research has indicated that BDFE exhibits neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
